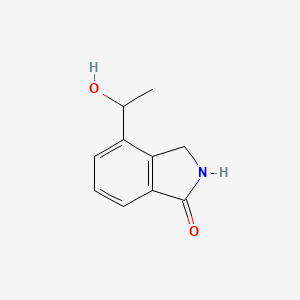
4-(1-Hydroxyethyl)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxyethyl)isoindolin-1-one is a heterocyclic compound with a unique structure that includes an isoindolinone core. This compound is of significant interest due to its presence in various natural products and pharmaceutical molecules. It exhibits a broad spectrum of biological activities, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides . Another method includes the reduction of phthalimides using reducing agents . Additionally, photodecarboxylative addition of carboxylates to phthalimides in aqueous media followed by acid-catalyzed dehydration has been reported .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as ultrasonic irradiation have been utilized to improve reaction rates, yields, and selectivity while applying milder reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Hydroxyethyl)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindolinone derivatives, while reduction can produce hydroxyisoindolinones .
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxyethyl)isoindolin-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxyethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. Additionally, it can inhibit β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Isoindolin-1-one: A closely related compound with similar biological activities.
3-Hydroxyisoindolin-1-one: Another derivative with significant pharmaceutical applications.
Isoindoline-1,3-dione: Known for its role in modulating dopamine receptors.
Uniqueness: 4-(1-Hydroxyethyl)isoindolin-1-one stands out due to its unique structure and broad spectrum of biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-6(12)7-3-2-4-8-9(7)5-11-10(8)13/h2-4,6,12H,5H2,1H3,(H,11,13) |
InChI-Schlüssel |
GSUQWEYFEKNKFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=C1CNC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


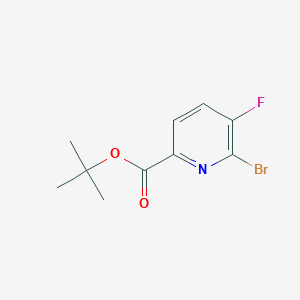
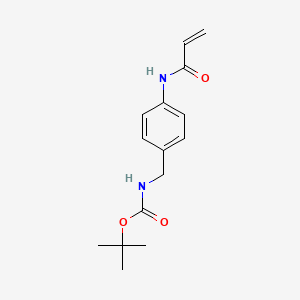
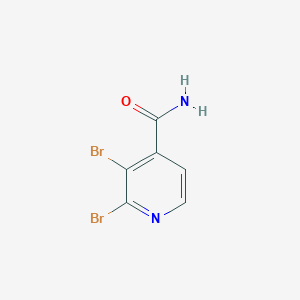

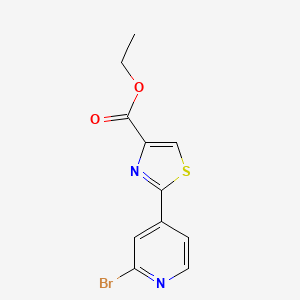
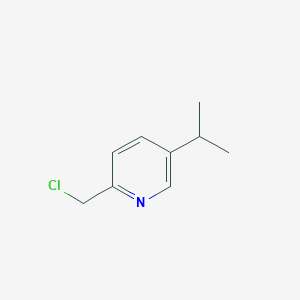
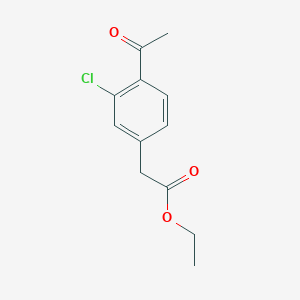
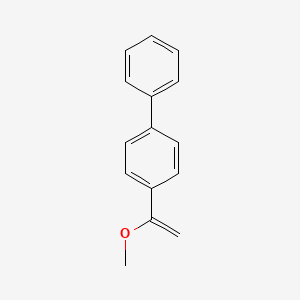
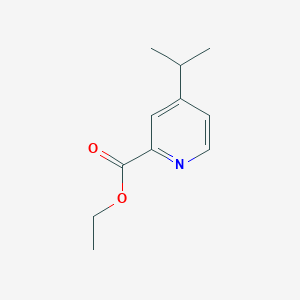

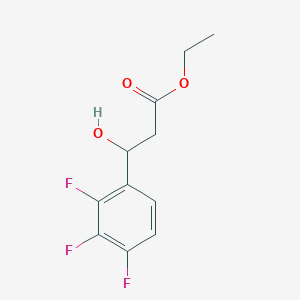
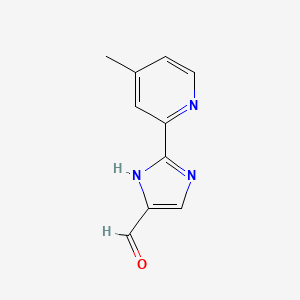
![6'-Chloro-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13666398.png)
![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
